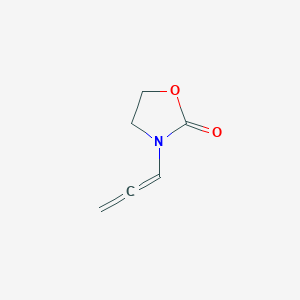
Sodium 4-(4-bromophenyl)-2-(4-fluorobenzamido)thiophene-3-carboxylate
Overview
Description
Sodium 4-(4-bromophenyl)-2-(4-fluorobenzamido)thiophene-3-carboxylate is a chemical compound that has been widely used in scientific research. It is a thiophene derivative that has shown promising results in various applications, including medicinal chemistry, biochemistry, and pharmacology. In
Mechanism of Action
The mechanism of action of sodium 4-(4-bromophenyl)-2-(4-fluorobenzamido)thiophene-3-carboxylate is complex and involves multiple pathways. It has been shown to inhibit the activity of various enzymes, including histone deacetylases and proteasomes. It also modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Furthermore, it has been shown to interact with various proteins involved in protein-protein interactions, including transcription factors and signaling molecules.
Biochemical and Physiological Effects:
Sodium 4-(4-bromophenyl)-2-(4-fluorobenzamido)thiophene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also modulates the immune response by inhibiting the activity of various inflammatory mediators. Furthermore, it has been shown to have neuroprotective effects by modulating the expression of various genes involved in neuronal survival and function.
Advantages and Limitations for Lab Experiments
Sodium 4-(4-bromophenyl)-2-(4-fluorobenzamido)thiophene-3-carboxylate has several advantages for lab experiments. It is a potent and selective inhibitor of various enzymes and proteins, making it a valuable tool for studying their biological functions. It also has good solubility and stability, making it easy to handle and store. However, it has several limitations, including its high cost and limited availability. It also has low bioavailability and poor pharmacokinetic properties, which may limit its use in vivo.
Future Directions
There are several future directions for the research on sodium 4-(4-bromophenyl)-2-(4-fluorobenzamido)thiophene-3-carboxylate. One direction is the development of new derivatives with improved pharmacokinetic properties and reduced toxicity. Another direction is the exploration of its potential use in combination with other drugs for the treatment of various diseases. Furthermore, the mechanism of action of this compound is still not fully understood, and further research is needed to elucidate its biological functions and signaling pathways.
Scientific Research Applications
Sodium 4-(4-bromophenyl)-2-(4-fluorobenzamido)thiophene-3-carboxylate has been used in various scientific research applications. It has been shown to have potent anticancer activity in vitro and in vivo. It has also been used as a tool to study the mechanism of action of various biological processes, including the inhibition of protein-protein interactions and the modulation of gene expression. Furthermore, it has been used in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
properties
IUPAC Name |
sodium;4-(4-bromophenyl)-2-[(4-fluorobenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFNO3S.Na/c19-12-5-1-10(2-6-12)14-9-25-17(15(14)18(23)24)21-16(22)11-3-7-13(20)8-4-11;/h1-9H,(H,21,22)(H,23,24);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDKHMMRKXQPTM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2C(=O)[O-])NC(=O)C3=CC=C(C=C3)F)Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFNNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677521 | |
| Record name | Sodium 4-(4-bromophenyl)-2-(4-fluorobenzamido)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-(4-bromophenyl)-2-(4-fluorobenzamido)thiophene-3-carboxylate | |
CAS RN |
1133104-47-8 | |
| Record name | Sodium 4-(4-bromophenyl)-2-(4-fluorobenzamido)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one](/img/structure/B1502596.png)











![1,4-Diazabicyclo[5.2.0]nonane](/img/structure/B1502626.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1502629.png)